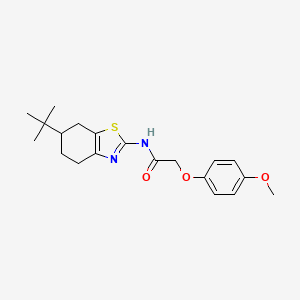![molecular formula C22H27ClN2O B11339248 N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-4-methylbenzamide](/img/structure/B11339248.png)
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-4-methylbenzamide, also known by its chemical formula C₁₆H₂₁Cl₃N₂O , is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Méthodes De Préparation
Synthetic Routes:: The synthesis of this compound involves several steps. One common method is the reaction between 2-(azepan-1-yl)ethyl 2-methylprop-2-enoate (CAS: 20602-94-2) and 2,2,2-trichloroethylamine hydrochloride . The reaction proceeds under specific conditions to yield N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-4-methylbenzamide .
Industrial Production:: Industrial production methods may vary, but they typically involve efficient and scalable processes to meet demand.
Analyse Des Réactions Chimiques
Reaction Types:: N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-4-methylbenzamide can undergo various reactions, including:
- Oxidation
- Reduction
- Substitution
- Oxidation : Employ oxidizing agents like potassium permanganate or chromic acid.
- Reduction : Use reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution : React with nucleophiles (e.g., amines) under appropriate conditions.
Major Products:: The specific products depend on the reaction type and conditions. For instance, reduction may yield an amine derivative, while oxidation could lead to an amide or other functional groups.
Applications De Recherche Scientifique
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-4-methylbenzamide finds applications in:
- Medicine : Investigated for potential therapeutic effects.
- Chemistry : Used as a building block in organic synthesis.
- Industry : Employed in the development of novel materials.
Mécanisme D'action
The compound likely exerts its effects through interactions with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.
Comparaison Avec Des Composés Similaires
While I don’t have a direct list of similar compounds, researchers often compare it to related structures. Its uniqueness lies in the combination of its azepane ring, chlorophenyl group, and amide functionality.
Remember that this information is based on available data, and further studies may reveal additional insights.
Propriétés
Formule moléculaire |
C22H27ClN2O |
|---|---|
Poids moléculaire |
370.9 g/mol |
Nom IUPAC |
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-4-methylbenzamide |
InChI |
InChI=1S/C22H27ClN2O/c1-17-10-12-18(13-11-17)22(26)24-16-21(19-8-4-5-9-20(19)23)25-14-6-2-3-7-15-25/h4-5,8-13,21H,2-3,6-7,14-16H2,1H3,(H,24,26) |
Clé InChI |
PCNDSLWCGGMEFZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NCC(C2=CC=CC=C2Cl)N3CCCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11339181.png)

![2-(2,6-dimethylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11339194.png)
![2-[2-(2-Chlorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-6-YL]-1-(4-ethylpiperazin-1-YL)ethan-1-one](/img/structure/B11339198.png)
![2-(3,5-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11339203.png)
![N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide](/img/structure/B11339204.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide](/img/structure/B11339214.png)
![2-(2,3-dimethylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11339215.png)
![5-fluoro-3-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11339222.png)
![2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11339228.png)
![N-[2-(tert-butylsulfanyl)ethyl]-1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11339230.png)
![2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B11339238.png)
![{4-[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(furan-2-yl)methanone](/img/structure/B11339244.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]piperidine-4-carboxamide](/img/structure/B11339246.png)
